

# "Methyl indole-4-carboxylate" physical and chemical properties

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## Compound of Interest

Compound Name: Methyl indole-4-carboxylate

Cat. No.: B560759

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## An In-depth Technical Guide to Methyl Indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **methyl indole-4-carboxylate**. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of its role in key biological pathways.

## Core Physical and Chemical Properties

**Methyl indole-4-carboxylate** is an off-white to yellowish crystalline solid.<sup>[1]</sup> It is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its unique structure, featuring a modifiable indole ring, makes it a valuable building block for creating bioactive molecules.<sup>[1]</sup>

## Physical Properties

A summary of the key physical properties of **methyl indole-4-carboxylate** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	175.18 g/mol	[1]
Melting Point	68-71 °C	
Appearance	Off-white to yellowish crystalline powder	[1]
CAS Number	39830-66-5	[1]

Boiling point data is not readily available, which is common for solids with high melting points that may decompose upon heating at atmospheric pressure.

## Solubility Profile

While specific quantitative solubility data is limited in public literature, based on its chemical structure and solvents used in synthesis and purification, a qualitative solubility profile can be inferred. **Methyl indole-4-carboxylate** is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as ethers like diethyl ether and tetrahydrofuran. It should also show solubility in alcohols such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely lower, and it is expected to be poorly soluble in water.

## Spectral Data

Detailed spectral data is crucial for the identification and characterization of **methyl indole-4-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$ NMR (300 MHz, $\text{CDCl}_3$ ) $\delta$	$^{13}\text{C}$ NMR (75 MHz, $\text{CDCl}_3$ ) $\delta$
8.48 (br s, 1H, NH)	168.4
7.93 (d, $J$ = 7.5 Hz, 1H)	136.9
7.59 (d, $J$ = 8.1 Hz, 1H)	127.6
7.34 (t, $J$ = 3.0 Hz, 1H)	126.8
7.23 (t, $J$ = 7.7 Hz, 1H)	123.6
7.19 (br d, $J$ = 3.0 Hz, 1H)	121.6
3.99 (s, 3H, $\text{OCH}_3$ )	121.3
116.5	
103.9	
52.2	

## Infrared (IR) Spectroscopy

The IR spectrum of **methyl indole-4-carboxylate** exhibits characteristic absorption bands that correspond to its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
3355	N-H stretch
1699	C=O stretch (ester)
1276	C-O stretch (ester)

## Experimental Protocols

### Synthesis of Methyl Indole-4-carboxylate

A common and efficient method for the synthesis of **methyl indole-4-carboxylate** is through the palladium/phosphine-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.

Materials:

- Methyl 2-ethenyl-3-nitrobenzoate
- Carbon monoxide (CO) gas
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Hexanes
- Silica gel

Procedure:

- A solution of methyl 2-ethenyl-3-nitrobenzoate in a suitable solvent is placed in a pressure vessel.
- The vessel is charged with carbon monoxide.
- The reaction mixture is heated. The progress of the reaction is monitored by periodically venting the vessel and repressurizing with CO.
- After the reaction is complete (typically after 50 hours), the mixture is cooled and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

## Purification Protocol

Materials:

- Crude **methyl indole-4-carboxylate**
- Silica gel for column chromatography
- Hexanes
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

Procedure:

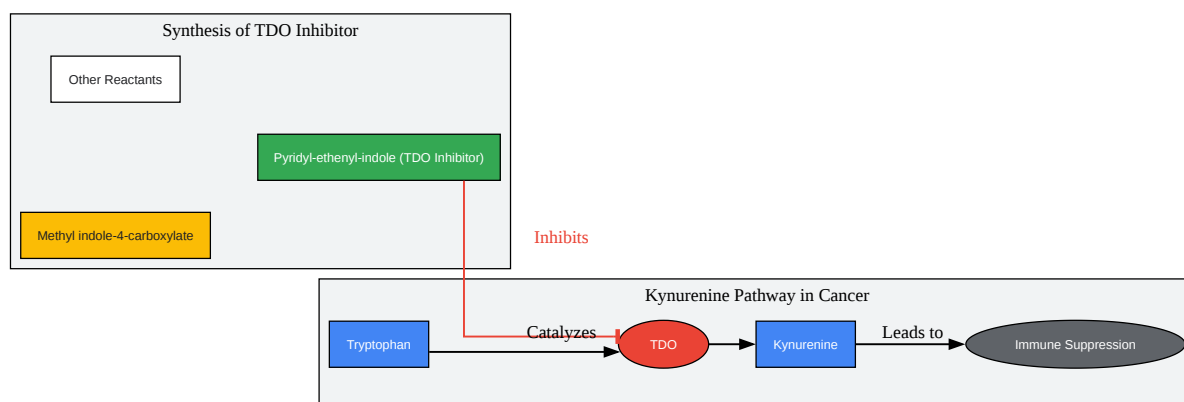
- A silica gel column is prepared using a slurry of silica gel in hexanes.
- The crude product is dissolved in a minimum amount of dichloromethane and adsorbed onto a small amount of silica gel.
- The dried silica with the adsorbed product is loaded onto the top of the prepared column.
- The column is eluted with a gradient of hexanes and dichloromethane, starting with a higher ratio of hexanes (e.g., 7:3 hexanes:CH<sub>2</sub>Cl<sub>2</sub>) and gradually increasing the polarity (e.g., to 1:1 hexanes:CH<sub>2</sub>Cl<sub>2</sub>).
- Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- The fractions containing pure **methyl indole-4-carboxylate** are combined and the solvent is removed under reduced pressure to yield a pale yellow solid.

## Biological Significance and Signaling Pathways

**Methyl indole-4-carboxylate** serves as a crucial starting material for the synthesis of various biologically active compounds, including inhibitors of key enzymes involved in disease pathways.<sup>[1]</sup>

## Role as a Precursor for Tryptophan 2,3-Dioxygenase (TDO) Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, which is implicated in tumor immune resistance.<sup>[2]</sup> Inhibitors of TDO are being investigated as potential cancer immunotherapies.<sup>[2][3]</sup> **Methyl indole-4-carboxylate** is a reactant used in the preparation of pyridyl-ethenyl-indoles, which act as TDO inhibitors.



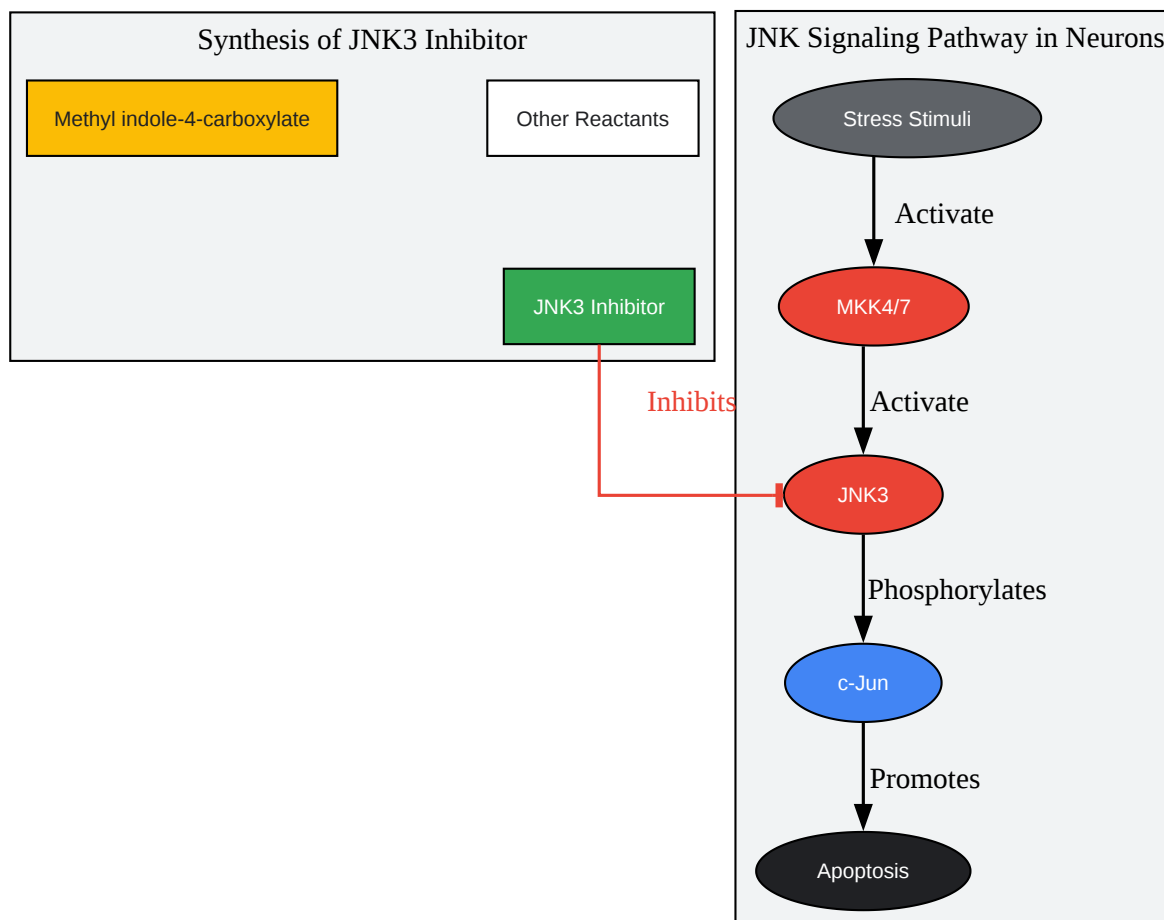
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Synthesis of a TDO inhibitor from **methyl indole-4-carboxylate** and its effect on the kynurenine pathway.

## Role as a Precursor for JNK3 MAP Kinase Inhibitors

c-Jun N-terminal Kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly found in the central nervous system.[4][5] It is implicated in neuronal apoptosis and neurodegenerative diseases, making it a therapeutic target.[4][5]

**Methyl indole-4-carboxylate** is used as a reactant in the synthesis of JNK3 MAP kinase inhibitors.



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Synthesis of a JNK3 inhibitor from **methyl indole-4-carboxylate** and its role in the JNK signaling pathway.

## Conclusion

**Methyl indole-4-carboxylate** is a versatile and valuable compound in the fields of chemical synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its utility as a precursor for potent enzyme inhibitors, underscore its importance in the development of novel therapeutics for cancer and neurodegenerative diseases. This guide

provides essential technical information to support ongoing research and development efforts utilizing this key indole derivative.

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